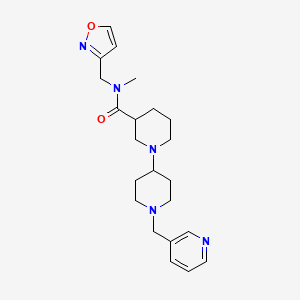
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.
Wirkmechanismus
The exact mechanism of action of 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its pharmacokinetics and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its high yield and purity in synthesis, which makes it a cost-effective and reliable tool for scientific research. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile research, including the development of more potent and selective anti-cancer agents based on its structure, the investigation of its potential as a fluorescent probe for imaging applications in biological systems, and the exploration of its potential use in material science for the synthesis of novel organic materials with unique properties.
In conclusion, this compound is a promising chemical compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its other potential applications in science.
Synthesemethoden
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyphenylboronic acid with 2,5-dimethyl-1H-benzimidazole-1-carbaldehyde, followed by a palladium-catalyzed coupling reaction with acrylonitrile. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-11-3-5-15-16(7-11)22-18(21-15)13(10-20)8-12-9-14(19)4-6-17(12)23-2/h3-9H,1-2H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKGTBCFKHGLK-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)Br)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5318242.png)
![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)
![4-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5318261.png)
![1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)
![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)


![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)

![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)

![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)